(4-(((Tert-butoxycarbonyl)(cyclopentyl)amino)methyl)-3-fluorophenyl)boronic acid
Overview
Description
(4-(((Tert-butoxycarbonyl)(cyclopentyl)amino)methyl)-3-fluorophenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group, a tert-butoxycarbonyl-protected amine, and a fluorinated aromatic ring, making it a versatile molecule for synthetic and analytical applications.
Mechanism of Action
Target of Action
It is known that boronic acids often interact with proteins and enzymes that have diol-containing side chains, such as serine or threonine residues .
Mode of Action
Boronic acids are known to form reversible covalent complexes with proteins and enzymes, which can lead to changes in their function .
Biochemical Pathways
The interaction of boronic acids with proteins and enzymes can potentially affect multiple biochemical pathways, depending on the specific targets of the compound .
Pharmacokinetics
The pharmacokinetic properties of a compound are influenced by factors such as its chemical structure, solubility, and stability .
Result of Action
The interaction of boronic acids with proteins and enzymes can lead to changes in their function, which can have various downstream effects at the molecular and cellular level .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of boronic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(((Tert-butoxycarbonyl)(cyclopentyl)amino)methyl)-3-fluorophenyl)boronic acid typically involves the following steps:
Formation of the Boronic Acid Group: This can be achieved through the reaction of an aryl halide with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Introduction of the Tert-butoxycarbonyl-Protected Amine: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality. This is usually done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Cyclopentyl Group Addition: The cyclopentyl group can be introduced via nucleophilic substitution reactions, where a cyclopentyl halide reacts with the amine group.
Fluorination: The fluorine atom is typically introduced through electrophilic aromatic substitution using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening methods to optimize reaction conditions and catalysts would be essential to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The boronic acid group can undergo oxidation to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or sodium periodate (NaIO4) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or fluorinating agents like N-fluorobenzenesulfonimide (NFSI) are used for substitution reactions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Halogenated or fluorinated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (4-(((Tert-butoxycarbonyl)(cyclopentyl)amino)methyl)-3-fluorophenyl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group allows it to participate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.
Biology
In biological research, this compound can be used to develop boron-containing drugs or probes. Boronic acids are known to interact with diols and can be used to target specific biomolecules.
Medicine
In medicine, boronic acid derivatives are explored for their potential as enzyme inhibitors, particularly proteasome inhibitors, which are important in cancer therapy.
Industry
Industrially, this compound can be used in the development of advanced materials, such as polymers and sensors, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the tert-butoxycarbonyl and cyclopentyl groups, making it less sterically hindered.
(4-(((Tert-butoxycarbonyl)(methyl)amino)methyl)phenyl)boronic acid: Similar structure but with a methyl group instead of a cyclopentyl group.
(4-(((Tert-butoxycarbonyl)(cyclohexyl)amino)methyl)phenyl)boronic acid: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
Uniqueness
The presence of the cyclopentyl group and the fluorinated aromatic ring in (4-(((Tert-butoxycarbonyl)(cyclopentyl)amino)methyl)-3-fluorophenyl)boronic acid provides unique steric and electronic properties that can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
[4-[[cyclopentyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]-3-fluorophenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BFNO4/c1-17(2,3)24-16(21)20(14-6-4-5-7-14)11-12-8-9-13(18(22)23)10-15(12)19/h8-10,14,22-23H,4-7,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIWYWAIEKGDQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CN(C2CCCC2)C(=O)OC(C)(C)C)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BFNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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